N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a methyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties to CAPS.
Synthetic Cathinones: A group of compounds with psychoactive properties, structurally related to the benzodioxole moiety.
Uniqueness
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H30N2O4/c1-3-25(2,24(29)26-19-10-6-4-7-11-19)27(20-12-8-5-9-13-20)23(28)18-14-15-21-22(16-18)31-17-30-21/h5,8-9,12-16,19H,3-4,6-7,10-11,17H2,1-2H3,(H,26,29) |
InChI Key |
RYPYDOABZAXGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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